molecular formula C8H8Br2O2 B14584124 2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one CAS No. 61305-72-4

2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B14584124
CAS No.: 61305-72-4
M. Wt: 295.96 g/mol
InChI Key: FBKZTUDSSPAXHL-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H8Br2O2 It is a brominated derivative of cyclohexadienone, characterized by the presence of two bromine atoms, an ethyl group, and a hydroxyl group on a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the bromination of 4-ethylphenol. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both bromine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

61305-72-4

Molecular Formula

C8H8Br2O2

Molecular Weight

295.96 g/mol

IUPAC Name

2,6-dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H8Br2O2/c1-2-8(12)3-5(9)7(11)6(10)4-8/h3-4,12H,2H2,1H3

InChI Key

FBKZTUDSSPAXHL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=C(C(=O)C(=C1)Br)Br)O

Origin of Product

United States

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